4-Chloro-2-methylbenzenecarboximidamide
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Overview
Description
4-Chloro-2-methylbenzenecarboximidamide is a chemical compound with the molecular formula C8H9ClN2This compound is a white crystalline solid and is commonly used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methylbenzenecarboximidamide typically involves the reaction of 4-chloro-2-methylbenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the carboximidamide group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methylbenzenecarboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the carboximidamide group to an amine.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted benzenecarboximidamides.
Scientific Research Applications
4-Chloro-2-methylbenzenecarboximidamide is utilized in various scientific research fields, including:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methylbenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylbenzonitrile: Similar in structure but lacks the carboximidamide group.
4-Chloro-2-methylbenzamide: Contains an amide group instead of a carboximidamide group.
4-Chloro-2-methylbenzylamine: Contains an amine group instead of a carboximidamide group.
Uniqueness
4-Chloro-2-methylbenzenecarboximidamide is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-chloro-2-methylbenzenecarboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3,(H3,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYWNVRJEJDSGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408883 |
Source
|
Record name | 4-chloro-2-methylbenzenecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885964-13-6 |
Source
|
Record name | 4-chloro-2-methylbenzenecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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